4,6-O-Ethylidene-D-glucopyranose
Overview
Description
4,6-O-Ethylidene-D-glucopyranose (4,6-O-EGP) is a derivative of glucose where the hydroxyl groups at the 4th and 6th positions are protected by an ethylidene acetal group. This modification is significant in synthetic chemistry as it alters the reactivity of the glucose molecule, making it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of 4,6-O-ethylidene derivatives of glucose has been reported using various methods. For instance, ethyl isopropenyl ether reacts with D-glucose in the presence of a trace of p-toluenesulfonic acid to yield 4,6-O-isopropylidene-D-glucopyranose in near-quantitative yield, demonstrating a new method of acetonation under kinetic control . Similarly, 4,6-O-ethylidene-α-D-glucopyranose and its derivatives have been synthesized for the purpose of creating ligands suitable for metal binding .
Molecular Structure Analysis
The molecular structure of 4,6-O-ethylidene-D-glucopyranose derivatives has been elucidated using NMR spectroscopy and X-ray crystallography. For example, the crystal structure of 4,6-O-ethylidene-2,3-di-O-methanesulfonyl-α-D-glucopyranosyl chloride has been determined, revealing two independent molecules with different conformations in the asymmetric unit . The molecular structure of 4,6-O-butylidene derivatives has also been characterized, showing the presence of a tridentate ONO ligation-core .
Chemical Reactions Analysis
The 4,6-O-ethylidene-D-glucopyranose derivatives have been used in various chemical reactions, particularly in the formation of metal complexes. These complexes have been synthesized with a range of metal ions, including alkali, alkaline earth, and transition metals. The metal complexes have been applied in organic synthesis, such as the selective oxidation of alcohols and activation of C-Cl bonds at low temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-O-ethylidene-D-glucopyranose derivatives are influenced by their molecular structure and the nature of their substituents. The derivatives exhibit different coordination aspects when forming complexes with metal ions, which are crucial for their reactivity and application in catalysis. The crystal structures provide insight into the conformation and orientation of the binding core, which is essential for understanding their interaction with other molecules .
Scientific Research Applications
Biotechnological Production and Applications
4,6-O-Ethylidene-D-glucopyranose is an intermediate in the synthesis of various biologically active compounds, including acarbose, an α-glucosidase inhibitor used in diabetes therapy. It is produced through fermentation by strains derived from Actinoplanes sp. SE50. The biotechnological and molecular biology insights into acarbose production have led to the development of new pathways and metabolic cycles, enhancing the efficiency of pharmaceutical compounds production (Wehmeier & Piepersberg, 2004).
Synthetic Organic Chemistry
4,6-O-Ethylidene-D-glucopyranose serves as a versatile intermediate in the synthesis of complex molecules. For instance, it is utilized in the production of etoposide phosphate, a water-soluble derivative of the antineoplastic drug etoposide. The detailed methodology for analyzing intermediates in etoposide phosphate synthesis highlights its role in facilitating the development of cancer therapeutics (Demperio, 2002).
Antioxidant Activity and Organic Synthesis
Studies have explored the synthesis and antioxidant activity of 4,6-O-protected O-glycosides, demonstrating significant inhibition of oxidative stress. This research opens avenues for the utilization of 4,6-O-Ethylidene-D-glucopyranose derivatives in the development of novel antioxidants and therapeutic agents (Rajaganesh et al., 2010).
Metal Binding and Catalysis
The compound has been instrumental in the creation of metal complexes that find applications in organic synthesis. For example, glycosylamine derivatives of 4,6-O-ethylidene-D-glucose have been used to complex alkali, alkaline earth, and transition metal ions, facilitating selective oxidation reactions and other catalytic processes. This showcases its potential in enhancing catalytic efficiency and broadening the scope of chemical transformations (Madduluri & Sah, 2019).
Photo-responsive Materials
Incorporating 4,6-O-protected sugars into azobenzenes has yielded novel photo-responsive organogelators. These materials exhibit unique properties like gelation at lower concentrations and self-assembly into ordered structures, suggesting potential applications in the development of smart materials and nanotechnology (Bhavya et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPBLPQAMPVTFO-DBVAJOADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
CAS RN |
18465-50-4, 13224-99-2 | |
Record name | D-Glucopyranose, 4,6-O-ethylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-O-ethylidene-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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